molecular formula C14H19BN2O2 B6280363 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine CAS No. 1352391-12-8

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B6280363
CAS No.: 1352391-12-8
M. Wt: 258.1
InChI Key:
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Description

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a chemical compound characterized by its unique structure, which includes a boronic acid derivative and an imidazo[1,2-a]pyridine moiety[_{{{CITATION{{{_1{2-METHYL-6- (4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-IMIDAZO 1,2 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the reaction of imidazo[1,2-a]pyridine derivatives with boronic acid derivatives under specific conditions[_{{{CITATION{{{1{2-METHYL-6- (4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-IMIDAZO [1,2 ...](https://www.chemicalbook.com/ProductChemicalPropertiesCB53088909.htm). One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base in a suitable solvent[{{{CITATION{{{_1{2-METHYL-6- (4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-IMIDAZO 1,2 ....

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2-METHYL-6- (4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-IMIDAZO 1,2 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.

Biology: In biological research, 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is used as a probe to study biological processes. Its ability to bind to specific biomolecules allows researchers to investigate interactions and pathways.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the synthesis of new therapeutic agents.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, cysteine, and lysine, which are present in enzymes and other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • Phenylpinacolborane

Uniqueness: 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine stands out due to its imidazo[1,2-a]pyridine core, which provides unique chemical and biological properties compared to other boronic acid derivatives. Its ability to participate in cross-coupling reactions and bind to specific biomolecules makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

1352391-12-8

Molecular Formula

C14H19BN2O2

Molecular Weight

258.1

Purity

0

Origin of Product

United States

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